Cas no 1803802-72-3 (2-(Bromomethyl)-5-cyanobenzo[d]oxazole)
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole structure](https://www.kuujia.com/scimg/cas/1803802-72-3x500.png)
2-(Bromomethyl)-5-cyanobenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-cyanobenzo[d]oxazole
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- Inchi: 1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2
- InChI Key: YVSSBCUZBAXUIH-UHFFFAOYSA-N
- SMILES: BrCC1=NC2C=C(C#N)C=CC=2O1
Computed Properties
- Exact Mass: 235.959
- Monoisotopic Mass: 235.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 2.1
2-(Bromomethyl)-5-cyanobenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000433-1g |
2-(Bromomethyl)-5-cyanobenzo[d]oxazole |
1803802-72-3 | 98% | 1g |
$12,974.04 | 2022-04-02 | |
Alichem | A081000433-500mg |
2-(Bromomethyl)-5-cyanobenzo[d]oxazole |
1803802-72-3 | 98% | 500mg |
$7,179.44 | 2022-04-02 | |
Alichem | A081000433-250mg |
2-(Bromomethyl)-5-cyanobenzo[d]oxazole |
1803802-72-3 | 98% | 250mg |
$5,337.49 | 2022-04-02 |
2-(Bromomethyl)-5-cyanobenzo[d]oxazole Related Literature
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 2-(Bromomethyl)-5-cyanobenzo[d]oxazole
Introduction to 2-(Bromomethyl)-5-cyanobenzo[d]oxazole (CAS No. 1803802-72-3)
2-(Bromomethyl)-5-cyanobenzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1803802-72-3, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of both a bromomethyl group and a cyano substituent makes it a valuable building block for the development of more complex molecules, particularly in the design of novel therapeutic agents.
The benzo[d]oxazole scaffold is well-documented for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modifications introduced in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole enhance its reactivity, making it an attractive candidate for further functionalization. The bromomethyl group, in particular, serves as a reactive handle for nucleophilic substitution reactions, allowing chemists to introduce diverse functional groups and tailor the compound’s properties for specific applications.
In recent years, there has been a surge in research focused on developing new derivatives of benzo[d]oxazole-based compounds. These derivatives are being explored for their potential in addressing various diseases, with a strong emphasis on oncology. For instance, studies have demonstrated that benzo[d]oxazole derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The cyano group in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole not only contributes to the compound’s electronic properties but also serves as a precursor for further chemical transformations, such as reduction to amine functionalities or hydrolysis to carboxylic acids.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for drug candidates. Researchers are leveraging its structural features to develop molecules with improved pharmacokinetic profiles and enhanced binding affinity to biological targets. For example, modifications at the 5-position of the benzo[d]oxazole ring have been shown to influence the compound’s solubility and metabolic stability, critical factors for drug efficacy and safety.
Moreover, the synthesis of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole exemplifies the intersection of organic chemistry and medicinal chemistry. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to reliable starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are commonly used to introduce additional functional groups onto the benzo[d]oxazole core.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole. Molecular modeling studies have helped predict how different substituents might influence the compound’s interactions with biological targets, guiding experimental design and optimization efforts. These computational approaches are particularly valuable in identifying promising lead compounds before they enter costly and time-consuming preclinical testing.
The versatility of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole extends beyond pharmaceutical applications. It has found utility in materials science, where benzo[d]oxazole derivatives are used to develop organic semiconductors and luminescent materials. The bromomethyl group allows for further polymerization or cross-linking reactions, enabling the creation of novel materials with tailored properties.
In conclusion, 2-(Bromomethyl)-5-cyanobenzo[d]oxazole (CAS No. 1803802-72-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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